Leucodin

Catalog No.
S525683
CAS No.
17946-87-1
M.F
C15H18O3
M. Wt
246.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucodin

CAS Number

17946-87-1

Product Name

Leucodin

IUPAC Name

(3S,3aS,9aS,9bS)-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C15H18O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,9-10,13-14H,4-5H2,1-3H3/t9-,10-,13-,14-/m0/s1

InChI Key

BJPSSVHNEGMBDQ-NUZBWSBOSA-N

SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C

Solubility

Soluble in DMSO

Synonyms

Desacetoxymatricarin; Leukodin; Leucodine; Axillin; Matricarin, deacetoxy-;

Canonical SMILES

CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C

Description

The exact mass of the compound Leucodin is 246.1256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leucodin is a naturally occurring caffeoylquinic acid found in various plants, including Achillea millefolium (yarrow) and Matricaria recutita (chamomile) [, ]. While leucodin itself hasn't been extensively studied in isolation, research suggests its potential value lies in its role as a precursor to other bioactive compounds in these plants.

Precursor for Sesquiterpene Lactones

Leucodin plays a role in the biosynthesis of sesquiterpene lactones, a large class of plant compounds known for various biological activities []. Studies have shown that cytochrome P450 enzymes convert leucodin into these lactones, contributing to the overall chemical profile of the plant []. This understanding helps researchers explore the pathway for producing these potentially beneficial compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

246.1256

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1G2W00IRUI

Other CAS

17946-87-1

Wikipedia

Desacetoxymatricarin

Dates

Modify: 2023-08-15
1: Tschiggerl C, Bucar F. Guaianolides and volatile compounds in chamomile tea. Plant Foods Hum Nutr. 2012 Jun;67(2):129-35. doi: 10.1007/s11130-012-0277-1. PubMed PMID: 22410959.
2: Acıkara ÖB, Çitoğlu GS, Dall'Acqua S, Smejkal K, Cvačka J, Zemlička M. A new triterpene from Scorzonera latifolia (Fisch. and Mey.) DC. Nat Prod Res. 2012;26(20):1892-7. Epub 2011 Oct 13. PubMed PMID: 21995805.
3: Giordano OS, Guerreiro E, Pestchanker MJ, Guzman J, Pastor D, Guardia T. The gastric cytoprotective effect of several sesquiterpene lactones. J Nat Prod. 1990 Jul-Aug;53(4):803-9. PubMed PMID: 2095374.
4: Khazneh E, Hřibová P, Hošek J, Suchý P, Kollár P, Pražanová G, Muselík J, Hanaková Z, Václavík J, Miłek M, Legáth J, Šmejkal K. The Chemical Composition of Achillea wilhelmsii C. Koch and Its Desirable Effects on Hyperglycemia, Inflammatory Mediators and Hypercholesterolemia as Risk Factors for Cardiometabolic Disease. Molecules. 2016 Mar 25;21(4):404. doi: 10.3390/molecules21040404. PubMed PMID: 27023504.
5: Priestap HA, Abboud KA, Velandia AE, Lopez LA, Barbieri MA. Dehydro-leucodin: a guaiane-type sesquiterpene lactone. Acta Crystallogr Sect E Struct Rep Online. 2011 Dec 1;67(Pt 12):o3470. doi: 10.1107/S1600536811048938. Epub 2011 Nov 30. PubMed PMID: 22199945; PubMed Central PMCID: PMC3239097.
6: Glasl S, Mucaji P, Werner I, Jurenitsch J. TLC and HPLC characteristics of desacetylmatricarin, leucodin, achillin and their 8alpha-angeloxy-derivatives. Pharmazie. 2003 Jul;58(7):487-90. PubMed PMID: 12889533.
7: Michalska K, Zylewski M, Kisiel W. Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. Magn Reson Chem. 2008 Dec;46(12):1185-7. doi: 10.1002/mrc.2323. PubMed PMID: 18785195.
8: Cheong H, Choi EJ, Yoo GS, Kim KM, Ryu SY. Desacetylmatricarin, an anti-allergic component from Taraxacum platycarpum. Planta Med. 1998 Aug;64(6):577-8. Erratum in: Planta Med 1998 Dec;64(8):769. Ho C [corrected to Cheong H]. PubMed PMID: 9741305.
9: Glasl S, Mucaji P, Werner I, Presser A, Jurenitsch J. Sesquiterpenes and flavonoid aglycones from a Hungarian taxon of the Achillea millefolium group. Z Naturforsch C. 2002 Nov-Dec;57(11-12):976-82. PubMed PMID: 12562079.
10: de Kraker JW, Franssen MC, Joerink M, de Groot A, Bouwmeester HJ. Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome p450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory. Plant Physiol. 2002 May;129(1):257-68. PubMed PMID: 12011356; PubMed Central PMCID: PMC155889.
11: Zapata-Martínez J, Sánchez-Toranzo G, Chaín F, Catalán CA, Bühler MI. Effect of guaianolides in the meiosis reinitiation of amphibian oocytes. Zygote. 2017 Feb;25(1):10-16. doi: 10.1017/S0967199416000265. Epub 2016 Nov 3. PubMed PMID: 27806737.

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